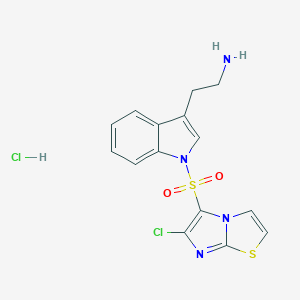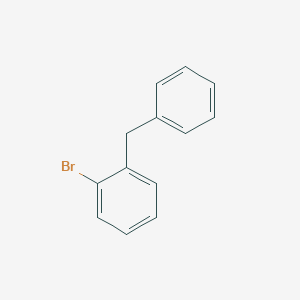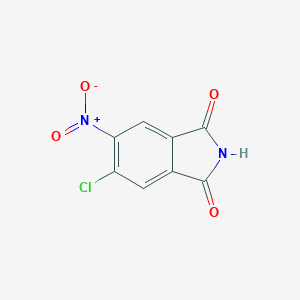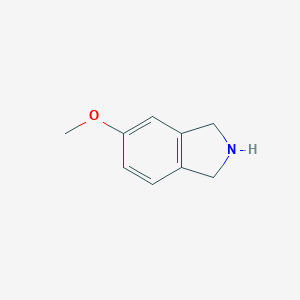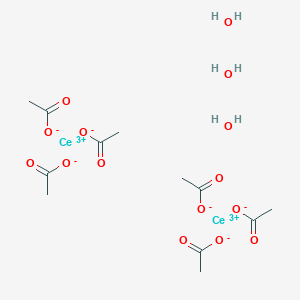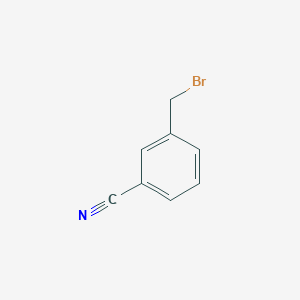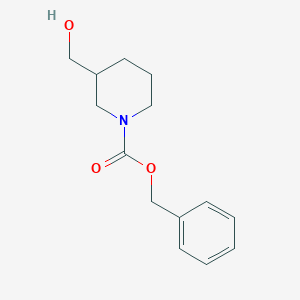
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 39945-51-2. It has a molecular weight of 249.31 and a linear formula of C14H19NO3 .
Synthesis Analysis
The synthesis of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate involves the reaction of 3-(hydroxymethyl)piperidine with benzyl chloroformate in the presence of triethylamine in dichloromethane. The reaction mixture is allowed to warm to room temperature and stirred overnight. The organic layer is then washed, dried, and the solvent is removed. The crude product is purified using flash chromatography .Molecular Structure Analysis
The molecular structure of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is represented by the linear formula C14H19NO3 . The InChI Code for this compound is 1S/C14H19NO3/c16-10-13-7-4-8-15 (9-13)14 (17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 .Chemical Reactions Analysis
The chemical reactions involving Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate primarily include its synthesis from 3-(hydroxymethyl)piperidine and benzyl chloroformate . Further details about its reactions are not available in the search results.Physical And Chemical Properties Analysis
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a compound with a molecular weight of 249.31 . It has a boiling point and melting point of 59-60°C .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate plays a significant role in pharmacology, particularly in the synthesis of piperidine derivatives, which are crucial in drug development . Piperidine structures are found in various classes of pharmaceuticals and are integral in the creation of new medicinal compounds. This compound’s versatility allows for the exploration of novel pharmacophores and the optimization of drug properties such as potency, selectivity, and pharmacokinetics.
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate for the synthesis of complex molecules . Its structure is particularly useful in multistep syntheses where the piperidine ring can undergo various transformations, including alkylation, acylation, and cyclization, leading to a diverse range of end products.
Medicinal Chemistry
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is utilized in medicinal chemistry for the design and synthesis of receptor agonists and antagonists . Its structural features are conducive to binding with biological targets, making it a key building block in the development of molecules with potential therapeutic effects.
Industrial Applications
In the industrial sector, this compound finds applications in the synthesis of specialty chemicals . Its stability and reactivity make it suitable for large-scale reactions, contributing to the production of materials with specific desired properties.
Biochemical Research
The biochemical applications of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate include its use as a reagent in enzymatic studies and biochemical pathways . It can be used to investigate enzyme-substrate interactions and to probe the mechanisms of biochemical reactions.
Environmental Studies
In environmental research, this compound can be studied for its behavior and impact on ecosystems . Understanding its degradation, bioaccumulation, and potential toxicity is crucial for assessing environmental risks and developing strategies for pollution control.
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380200 | |
| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
39945-51-2 | |
| Record name | Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39945-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

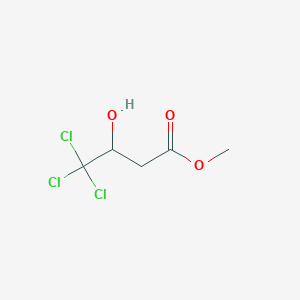
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)

